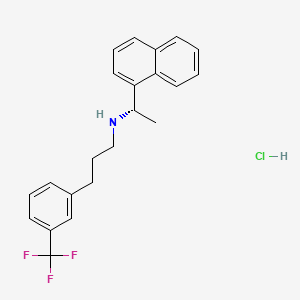

ent-Cinacalcet Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675768 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-47-1 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enantioselective Mechanism of Cinacalcet Hydrochloride: A Technical Guide to its Allosteric Modulation of the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Calcium-Sensing Receptor in Homeostasis

The maintenance of extracellular calcium concentration within a narrow physiological range is critical for a multitude of biological processes, from neuromuscular excitability to bone mineralization. The principal regulator of this delicate balance is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) predominantly expressed in the parathyroid glands and renal tubules.[1][2] The CaSR functions as a cellular sentinel, detecting minute fluctuations in extracellular calcium levels and initiating a signaling cascade to restore equilibrium.[3] In the parathyroid gland, activation of the CaSR by elevated calcium levels inhibits the synthesis and secretion of parathyroid hormone (PTH), a key hormone that increases serum calcium.[4] Conversely, a decline in extracellular calcium reduces CaSR activity, leading to increased PTH secretion to mobilize calcium from bone and enhance its reabsorption in the kidneys.[5]

Dysregulation of the CaSR signaling pathway can lead to disorders of calcium metabolism. In conditions such as secondary hyperparathyroidism, often associated with chronic kidney disease, the parathyroid glands become less sensitive to calcium, resulting in excessive PTH production and subsequent complications, including bone disease and cardiovascular calcification.[6] Cinacalcet Hydrochloride, a calcimimetic agent, represents a significant therapeutic advancement by directly targeting the CaSR to restore its sensitivity to calcium.[7][8] This technical guide provides an in-depth exploration of the mechanism of action of Cinacalcet, with a particular focus on the profound stereoselectivity that governs its pharmacological activity.

The Core Mechanism: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet is not a direct agonist of the CaSR; instead, it acts as a positive allosteric modulator.[3] This means it binds to a site on the receptor that is distinct from the orthosteric calcium-binding site.[2] This allosteric binding induces a conformational change in the CaSR, enhancing its sensitivity to extracellular calcium ions.[5][9] Consequently, at any given concentration of extracellular calcium, the presence of Cinacalcet increases the receptor's activation state, leading to a more profound suppression of PTH secretion.[10] This allosteric modulation effectively "resets" the parathyroid gland's sensitivity to calcium, normalizing PTH levels and, as a result, serum calcium and phosphorus concentrations.[4]

Recent structural studies have revealed that Cinacalcet binds within the seven-transmembrane (7TM) domain of the CaSR.[11] This binding stabilizes an active conformation of the receptor, facilitating its coupling to intracellular G-proteins and the subsequent initiation of downstream signaling pathways.[12]

The Critical Role of Stereochemistry: (R)-Cinacalcet versus ent-Cinacalcet ((S)-Enantiomer)

Cinacalcet is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer (ent-Cinacalcet). The pharmacological activity of Cinacalcet resides almost exclusively in the (R)-enantiomer.[13][14] In vitro studies have demonstrated that the (S)-enantiomer of Cinacalcet is at least 75-fold less active than the (R)-enantiomer in modulating CaSR activity.[1][10] This pronounced stereoselectivity highlights the highly specific nature of the binding pocket within the CaSR's transmembrane domain. The precise three-dimensional arrangement of the atoms in the (R)-enantiomer allows for optimal interaction with the amino acid residues lining the allosteric binding site, leading to a stable and efficacious conformational change in the receptor. In contrast, the spatial orientation of the functional groups in the (S)-enantiomer does not permit a similarly effective interaction, resulting in a significantly diminished pharmacological effect.

This stark difference in potency underscores the importance of enantioselective synthesis in the manufacturing of Cinacalcet to ensure a pure and effective therapeutic agent.[13][15] For the remainder of this guide, "Cinacalcet" will refer to the pharmacologically active (R)-enantiomer.

Downstream Signaling Pathways of the Calcium-Sensing Receptor

Upon activation by extracellular calcium and potentiation by Cinacalcet, the CaSR couples to multiple intracellular signaling pathways, primarily through the Gq/11 and Gi/o families of G-proteins.

-

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The culmination of these signaling events within the parathyroid chief cells is the inhibition of PTH-containing vesicle fusion with the cell membrane, thereby reducing the secretion of PTH into the bloodstream.

Caption: Signaling pathway of the Calcium-Sensing Receptor and the modulatory effect of Cinacalcet enantiomers.

Experimental Protocols for Characterizing Calcimimetic Activity

The following protocols outline key in vitro assays used to determine the potency and efficacy of calcimimetic compounds like Cinacalcet.

Protocol 1: In Vitro Measurement of Intracellular Calcium Mobilization

Objective: To determine the EC50 of a calcimimetic compound in potentiating calcium-induced intracellular calcium mobilization in cells expressing the CaSR.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Compound Preparation: A serial dilution of the test compound (e.g., (R)-Cinacalcet and ent-Cinacalcet) is prepared in a low-calcium assay buffer.

-

Assay: a. The dye-containing buffer is removed, and cells are washed with the low-calcium assay buffer. b. The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). c. A baseline fluorescence reading is taken. d. The test compound dilutions are added to the wells, and fluorescence is monitored. e. A solution of extracellular calcium is added to stimulate the CaSR, and the change in fluorescence is recorded over time.

-

Data Analysis: The peak fluorescence response is measured for each compound concentration. The data is normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

Causality and Self-Validation: This assay directly measures a key downstream event of CaSR activation (intracellular calcium release). The use of cells stably expressing the CaSR ensures that the observed effect is mediated by the target receptor. Comparing the activity of the (R) and (S) enantiomers serves as an internal control for stereospecificity.

Protocol 2: In Vitro Parathyroid Hormone (PTH) Secretion Assay

Objective: To measure the inhibitory effect of a calcimimetic compound on PTH secretion from primary parathyroid cells or a suitable cell line.

Methodology:

-

Cell Preparation: Dispersed parathyroid cells are prepared from bovine or human parathyroid tissue by enzymatic digestion.

-

Cell Culture: The cells are cultured in a low-calcium medium for a short period to establish a baseline of PTH secretion.

-

Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of the test compound and a fixed concentration of extracellular calcium.

-

Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) to allow for PTH secretion.

-

Sample Collection: The supernatant (culture medium) is collected from each well.

-

PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA).

-

Data Analysis: The amount of PTH secreted at each compound concentration is determined. The data is normalized to the control (no compound) and fitted to a dose-response curve to calculate the IC50 value.

Causality and Self-Validation: This assay provides a direct functional readout of the physiological effect of CaSR activation in its native cellular context. The use of primary cells enhances the biological relevance of the findings.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. scbt.com [scbt.com]

- 4. Cinacalcet: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 6. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinacalcet - Wikipedia [en.wikipedia.org]

- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. op.niscpr.res.in [op.niscpr.res.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Stereochemistry of Cinacalcet

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), representing a critical therapy for hyperparathyroidism.[1][2][3] Its pharmacological activity is entirely dependent on its stereochemistry. The molecule possesses a single chiral center, and only the (R)-enantiomer is responsible for the drug's therapeutic effect.[4][5] This guide provides an in-depth technical analysis of the stereochemistry of Cinacalcet, covering its structural determination, stereoselective synthesis, analytical characterization, and the profound pharmacological implications of its chirality. This document is intended to serve as a comprehensive resource for professionals in drug development and chemical research.

The Stereochemical Core of Cinacalcet

The chemical name for Cinacalcet is (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine.[1] The molecule's single stereocenter is located at the carbon atom of the ethylamine moiety, which is directly bonded to the naphthalene ring.

The absolute configuration of this chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is crucial for the high-affinity binding to a transmembrane site on the CaSR, which is necessary for its allosteric modulatory activity.[5][6]

Caption: Figure 1: Chiral Center of Cinacalcet

Pharmacological Significance of Stereoselectivity

The biological activity of Cinacalcet is highly stereoselective. The (R)-enantiomer is a potent activator of the CaSR, while the (S)-enantiomer is significantly less active.[5][7] In vitro studies have demonstrated that the (S)-enantiomer is at least 75-fold less active than its (R)-counterpart.[5][7][8] This substantial difference in potency highlights the specific conformational fit required for the drug to effectively modulate the receptor.

The (R)-enantiomer enhances the sensitivity of the CaSR to extracellular calcium, leading to a decrease in the secretion of parathyroid hormone (PTH).[5][6] This mechanism effectively addresses the biochemical abnormalities associated with hyperparathyroidism.[2][9]

| Enantiomer | Relative Potency | Mechanism of Action |

| (R)-Cinacalcet | High | Potent allosteric activator of the CaSR[7] |

| (S)-Cinacalcet | Low (>75-fold less active) | Weak activity at the CaSR[5][7] |

Table 1: Comparison of Pharmacological Activity of Cinacalcet Enantiomers.

Stereoselective Synthesis of (R)-Cinacalcet

Ensuring the enantiopurity of the final active pharmaceutical ingredient (API) is paramount. Several stereoselective synthetic strategies have been developed to produce (R)-Cinacalcet. A common and efficient approach involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with the pre-resolved chiral amine, (R)-1-(naphthalen-1-yl)ethanamine.[9][10]

Another notable method employs a chiral auxiliary, (R)-tert-butanesulfinamide, which allows for a novel asymmetric synthesis with high stereoselectivity.[11][12]

Example Synthetic Workflow: Reductive Amination

This workflow outlines a key strategy for the synthesis of (R)-Cinacalcet, emphasizing the introduction of the chiral center via a stereochemically pure starting material.

Caption: Figure 2: Stereoselective Synthesis Workflow for (R)-Cinacalcet.

Analytical Determination of Stereochemistry

The confirmation of the absolute configuration and the determination of enantiomeric purity are critical quality control steps in the manufacturing of Cinacalcet. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely employed technique for this purpose.

Chiral HPLC Methodology

A robust and validated chiral HPLC method is essential for separating and quantifying the (S)-enantiomer in the (R)-Cinacalcet API. Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, have proven highly effective.[13][14]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) or Chiralcel-OJH column is often employed.[4][14]

-

Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (such as ethanol), often with a basic additive like n-butylamine or triethylamine, is used to achieve optimal separation.[4][14] A common mobile phase composition is n-Hexane, ethanol, and n-butylamine (90:10:1 v/v).[4]

-

Detection: UV detection at a wavelength of approximately 220-224 nm is standard.[4][14]

-

Analysis: Under optimized conditions, the (S)-enantiomer elutes before the (R)-enantiomer, allowing for its accurate quantification.[4] The method must be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[13][14]

| Parameter | Typical Value/Condition | Reference |

| Column | Chiralcel-OJH (250mm x 4.6mm, 5µm) | [4] |

| Mobile Phase | n-Hexane:Ethanol:n-Butylamine (90:10:1) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection (UV) | 220 nm | [4] |

| Resolution (Rs) | > 2.0 | [4] |

Table 2: Example Chiral HPLC Parameters for Cinacalcet Enantiomer Separation.

Advanced Spectroscopic Techniques

While chiral HPLC is the standard for purity testing, other techniques can provide definitive confirmation of the absolute configuration.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] By comparing the experimental VCD spectrum of (R)-Cinacalcet with quantum chemical calculations, the absolute configuration can be unambiguously confirmed without the need for crystallization.[16][17]

-

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure and absolute stereochemistry.[16] Different polymorphic forms of Cinacalcet hydrochloride have been characterized using X-ray powder diffraction (XRPD).[18]

Caption: Figure 3: Analytical Workflow for Stereochemical Characterization.

Conclusion

The stereochemistry of Cinacalcet is not a trivial aspect of its molecular identity; it is the very foundation of its therapeutic efficacy. The pharmacological activity resides exclusively in the (R)-enantiomer, which necessitates rigorous control over the stereochemical outcome of its synthesis and the implementation of precise analytical methods for its characterization. A thorough understanding of the stereoselective synthesis routes and the principles behind the chiral analytical techniques is essential for any scientist or researcher involved in the development, manufacturing, or quality control of this important calcimimetic agent.

References

- Wikipedia. Cinacalcet. [Link]

- National Center for Biotechnology Information.

- Patsnap Synapse. What is the mechanism of Cinacalcet Hydrochloride? [Link]

- PubMed.

- AOAC INTERNATIONAL.

- Indian Journal of Chemistry. Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. [Link]

- My Endo Consult. Cinacalcet Mechanism of Action. [Link]

- National Institutes of Health.

- Bentham Science. A Validated Chiral LC Method for the Enantiomeric Separation of Cinacalcet Hydrochloride. [Link]

- Beilstein Journals. A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]

- MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]

- Scholars Research Library. Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. [Link]

- ResearchGate.

- Technical Disclosure Commons. A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride. [Link]

- ResearchGate. A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]

- PubMed. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. [Link]

- ResearchGate. Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. [Link]

- ChemSrc. N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide synthesis. [Link]

- National Institutes of Health. Cinacalcet | C22H22F3N | CID 156419 - PubChem. [Link]

- ResearchGate. Chemical structure of cinacalcet, (R)-()-methyl-N-[3-[3-[trifluoromethylphenyl]propyl]-1-napthalenemethanamine. The compound was used as the monohydrochloride salt. Shown is the R-enantiomer. [Link]

- Bentham Science Publishers. Enantioseparation of Cinacalcet, and its Two Related Compounds by HPLC with Self-Made Chiral Stationary Phases and Chiral Mobile Phase Additives. [Link]

- ResearchGate. Cinacalcet Hydrochloride | Request PDF. [Link]

- Semantic Scholar. Synthesis Process of Cinacalcet Hydrochloride. [Link]

- PubMed. Cinacalcet Hydrochloride. [Link]

- ResearchGate. Solid-state vibrational circular dichroism for pharmaceutical purposes. [Link]

- PubMed. Cinacalcet: pharmacological and clinical aspects. [Link]

- Synthink. (S)-N-((R)-1-(naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine. [Link]

- U.S. Food and Drug Administration. Clinical Pharmacology Biopharmaceutics Review(s). [Link]

- Indian Journal of Chemistry (IJC). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. [Link]

- ResearchGate. The chemical structure of evocalcet and cinacalcet. [Link]

- Google Patents. WO2008000423A1 - Crystalline form of cinacalcet.

- National Institutes of Health. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem. [Link]

- YouTube. A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. [Link]

- PubMed Central.

- YouTube.

- PubMed. Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. [Link]40/)

Sources

- 1. Cinacalcet - Wikipedia [en.wikipedia.org]

- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 7. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. mdpi.com [mdpi.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. WO2008000423A1 - Crystalline form of cinacalcet - Google Patents [patents.google.com]

(S)-Cinacalcet: A Deep Dive into its Biological Activity and Allosteric Modulation of the Calcium-Sensing Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinacalcet, a calcimimetic agent, represents a significant advancement in the management of hyperparathyroidism. Its pharmacologically active component is the (R)-enantiomer, which functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This guide provides a comprehensive technical overview of the biological activity of Cinacalcet, with a particular focus on the less active (S)-enantiomer, to provide a complete stereochemical context. We will delve into its mechanism of action, stereoselectivity, and its effects on parathyroid hormone (PTH) secretion, calcium homeostasis, and bone metabolism. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights grounded in experimental data and established protocols.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet is not a direct agonist of the CaSR but rather enhances the receptor's sensitivity to extracellular calcium.[1] By binding to a transmembrane site on the CaSR, it induces a conformational change that lowers the activation threshold for calcium ions.[1] This allosteric modulation results in a leftward shift in the concentration-response curve of calcium, meaning that lower concentrations of extracellular calcium are sufficient to suppress the secretion of parathyroid hormone (PTH).[1] The CaSR is a G protein-coupled receptor (GPCR) primarily coupled to Gαq/11 and Gαi/o proteins.[2][3][4] The activation of the Gαq/11 pathway is the principal signaling cascade initiated by calcimimetics like Cinacalcet.[2] This leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers mobilize intracellular calcium stores and activate protein kinase C (PKC), ultimately leading to the inhibition of PTH secretion.[3][5]

Stereoselectivity and Potency: The Dominance of the (R)-Enantiomer

Cinacalcet is a chiral molecule, and its biological activity is highly stereoselective. The (R)-enantiomer is the pharmacologically active form, potently activating the CaSR. In contrast, the (S)-enantiomer, also known as S-AMG 073, is significantly less active.[1] In various in vitro assay systems, the (S)-enantiomer of Cinacalcet has been demonstrated to be at least 75-fold less active than its (R)-counterpart.[1][6] This pronounced difference in activity highlights the specific three-dimensional conformation required for effective allosteric modulation of the CaSR.

| Enantiomer | Relative Potency | Reference |

| (R)-Cinacalcet | Active | [1] |

| (S)-Cinacalcet | At least 75-fold less active than (R)-enantiomer | [1][6] |

Table 1: Stereoselective Potency of Cinacalcet Enantiomers

In Vitro Biological Activity: Cellular Assays

The biological activity of Cinacalcet enantiomers can be quantified using various in vitro assays that measure downstream effects of CaSR activation.

Intracellular Calcium Mobilization Assay

This assay is a primary method for evaluating the potency and efficacy of CaSR modulators by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Experimental Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture:

-

HEK293 cells stably expressing the human CaSR are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom plates.

-

-

Dye Loading:

-

Compound Preparation and Addition:

-

Prepare serial dilutions of (S)-Cinacalcet and (R)-Cinacalcet in a suitable assay buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 to 1.5 mM CaCl₂).

-

Utilize a fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation) to add the compound dilutions to the cell plate.

-

-

Data Acquisition and Analysis:

-

Monitor fluorescence intensity before and after compound addition in real-time.

-

Calculate the change in fluorescence or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).

-

Plot the concentration-response curves and determine the EC₅₀ values for each enantiomer.

-

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary biological function of Cinacalcet – the inhibition of PTH secretion from parathyroid cells.

Experimental Protocol: In Vitro PTH Secretion Assay with Primary Bovine Parathyroid Cells

-

Cell Isolation and Culture:

-

Incubation with Test Compounds:

-

After a stabilization period, replace the culture medium with a test buffer containing varying concentrations of extracellular calcium and the desired concentrations of (S)-Cinacalcet or (R)-Cinacalcet.

-

Incubate the cells for a defined period (e.g., 2-4 hours).

-

-

Sample Collection and Analysis:

-

Collect the supernatant (culture medium) from each well.

-

Measure the concentration of PTH in the supernatant using a commercially available ELISA kit specific for bovine PTH.

-

-

Data Analysis:

-

Normalize the PTH concentration to the total protein content of the cells in each well.

-

Generate concentration-response curves for the inhibition of PTH secretion and calculate the IC₅₀ values for each enantiomer.

-

In Vivo Biological Activity: Preclinical Models

The 5/6 nephrectomized (Nx) rat model is a widely used preclinical model of chronic kidney disease (CKD) and secondary hyperparathyroidism (sHPT) to evaluate the in vivo efficacy of compounds like Cinacalcet.[14][15][16]

Experimental Protocol: In Vivo Efficacy Study in 5/6 Nephrectomized Rats

-

Animal Model:

-

Induce CKD in male Sprague-Dawley rats via a two-step 5/6 nephrectomy.[14]

-

Allow a post-surgical period for the development of sHPT, typically characterized by elevated serum PTH levels.

-

-

Dosing and Administration:

-

Sample Collection and Analysis:

-

Collect blood samples at baseline and at various time points throughout the study.

-

Measure serum levels of intact PTH (iPTH), calcium, and phosphorus.[14]

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect the parathyroid glands.

-

Assess parathyroid gland hyperplasia by measuring gland weight and performing immunohistochemical staining for proliferation markers like PCNA.[14]

-

-

Data Analysis:

-

Compare the changes in serum biochemistry and parathyroid gland histology between the treatment and control groups.

-

| Parameter | Effect of (R)-Cinacalcet in 5/6 Nx Rats | Reference |

| Serum iPTH | Significantly decreased | [14] |

| Serum Calcium | Decreased | [14] |

| Serum Phosphorus | Variable effects reported | [14] |

| Parathyroid Gland Hyperplasia | Reduced | [14][17] |

Table 2: In Vivo Effects of (R)-Cinacalcet in a Rat Model of Secondary Hyperparathyroidism

Downstream Signaling and Broader Biological Effects

Downstream Signaling Pathways

As mentioned, the primary signaling pathway activated by Cinacalcet is the Gαq/11-PLC-IP3/DAG cascade.[2][5] This leads to an increase in intracellular calcium and activation of PKC. While the precise PKC isoforms involved in PTH secretion inhibition are not fully elucidated, this pathway is central to the immediate effects of Cinacalcet. There is also evidence suggesting the involvement of the mitogen-activated protein kinase (MAPK/ERK) pathway in CaSR signaling, although its specific role in Cinacalcet-mediated PTH suppression in parathyroid cells requires further investigation.[4][5][18][19][20]

Effects on Bone Metabolism

Cinacalcet's influence extends beyond the parathyroid gland to impact bone metabolism. In patients with CKD and sHPT, Cinacalcet therapy has been shown to improve bone mineral density.[21][22] The proposed mechanism involves the modulation of the Wnt signaling pathway. Cinacalcet treatment has been associated with a decrease in sclerostin, an inhibitor of the canonical Wnt/β-catenin signaling pathway, and an increase in Wnt-10b and Wnt-16 expression.[1][21][22][23][24] This shift promotes osteoblastic bone formation, as evidenced by increased levels of the bone formation marker procollagen type I amino-terminal propeptide (PINP), and inhibits osteoclastic bone resorption, indicated by decreased levels of tartrate-resistant acid phosphatase isoform 5b (TRACP-5b).[21][22] Furthermore, Cinacalcet may also regulate osteoclast activity through mechanisms involving endoplasmic reticulum stress, autophagy, and apoptosis.[25]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Chronotherapy with Cinacalcet has a striking effect on inhibition of parathyroid gland proliferation in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]

- 4. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary monolayer cell culture of bovine parathyroids: effects of calcium, isoproterenol and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Studies on the biosynthesis and secretion of parathyroid hormone in monolayer cultures of bovine parathyroid cells (I) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europeanreview.org [europeanreview.org]

- 17. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. JCI Insight - Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas [insight.jci.org]

- 20. Primary monolayer cell culture of bovine parathyroids: Effects of calcium, isoproterenol and growth factors | Scilit [scilit.com]

- 21. Therapeutic Effect of Calcimimetics on Osteoclast-Osteoblast Crosslink in Chronic Kidney Disease and Mineral Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Therapeutic Effect of Calcimimetics on Osteoclast–Osteoblast Crosslink in Chronic Kidney Disease and Mineral Bone Disease | Semantic Scholar [semanticscholar.org]

- 25. Cinacalcet Improves Bone Parameters Through Regulation of Osteoclast Endoplasmic Reticulum Stress, Autophagy, and Apoptotic Pathways in Chronic Kidney Disease-Mineral and Bone Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Employing ent-Cinacalcet as a Negative Control for Calcium-Sensing Receptor (CaSR) Studies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rationale and practical application of (S)-enantiomer of Cinacalcet (ent-Cinacalcet) as a negative control in studies involving the Calcium-Sensing Receptor (CaSR). Adherence to the principles outlined within will ensure robust, reproducible, and accurately interpreted experimental outcomes.

Introduction: The Critical Role of Stereochemistry in CaSR Pharmacology

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that plays a central role in maintaining systemic calcium homeostasis.[1] It detects minute fluctuations in extracellular calcium levels, initiating intracellular signaling cascades that regulate parathyroid hormone (PTH) secretion and renal calcium handling.[2][3]

Cinacalcet, marketed as the (R)-enantiomer, is a positive allosteric modulator (PAM) of the CaSR.[4] It enhances the receptor's sensitivity to extracellular calcium, thereby reducing PTH secretion.[5] This pharmacological action makes it a valuable therapeutic for conditions like secondary hyperparathyroidism in chronic kidney disease and parathyroid carcinoma.[6]

A fundamental principle in pharmacology is that of stereoselectivity, where the three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity.[7][8] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[9][10] In the case of Cinacalcet, the (R)-enantiomer is the pharmacologically active component, while the (S)-enantiomer, ent-Cinacalcet, is largely inactive.[11][12] This stark difference in activity provides a powerful tool for researchers: the use of ent-Cinacalcet as a negative control.

The Scientific Rationale for Using ent-Cinacalcet as a Negative Control

The use of an inactive enantiomer as a negative control is a cornerstone of rigorous pharmacological investigation. It allows researchers to distinguish the specific effects of the active compound from non-specific or off-target effects. By treating a parallel experimental group with ent-Cinacalcet at the same concentration as the active (R)-Cinacalcet, any observed biological response in the active group can be confidently attributed to its specific interaction with the target receptor.

Studies have demonstrated that the (S)-enantiomer of Cinacalcet is at least 75-fold less active than the (R)-enantiomer in assays measuring CaSR activation.[11][13] This significant disparity in potency underscores the value of ent-Cinacalcet as a negative control. Any effects observed with (R)-Cinacalcet that are absent with ent-Cinacalcet can be directly linked to CaSR modulation.

Core Experimental Workflow for Validating ent-Cinacalcet as a Negative Control

The following workflow provides a structured approach to experimentally validate the suitability of ent-Cinacalcet as a negative control in your specific assay system.

Caption: Experimental workflow for validating ent-Cinacalcet.

Part 1: In Vitro Validation of CaSR Inactivity

The primary and most direct method to confirm the inactivity of ent-Cinacalcet is through an in vitro intracellular calcium mobilization assay.[14] This assay is considered the gold standard for assessing CaSR activation.[15]

Experimental Protocol: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

-

Cell Culture:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

On the day of the assay, remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess dye.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of (R)-Cinacalcet and ent-Cinacalcet in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of each enantiomer in the assay buffer. It is crucial to include a vehicle control (DMSO alone).

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader equipped with the appropriate excitation and emission filters for the chosen dye.

-

Establish a baseline fluorescence reading for each well.

-

Add the different concentrations of (R)-Cinacalcet, ent-Cinacalcet, or vehicle control to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the maximum response observed with a saturating concentration of (R)-Cinacalcet.

-

Plot the concentration-response curves for both enantiomers and calculate the EC₅₀ (half-maximal effective concentration) values.

-

Expected Outcome: The concentration-response curve for (R)-Cinacalcet should show a potent, dose-dependent increase in intracellular calcium, while ent-Cinacalcet should exhibit a significantly right-shifted curve with a much higher EC₅₀ value, or ideally, no response at the concentrations tested.[11]

| Compound | Expected EC₅₀ |

| (R)-Cinacalcet | In the nanomolar range[11] |

| ent-Cinacalcet | >75-fold higher than (R)-Cinacalcet[11][13] |

Part 2: Assessment of Downstream Signaling Pathways

Activation of the CaSR triggers multiple downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation) and the Gq/11-phospholipase C (PLC) pathway.[16][17] Assessing the effect of ent-Cinacalcet on these pathways provides further evidence of its inactivity.

Caption: Simplified CaSR signaling pathway.

Experimental Protocol: Western Blot for Phospho-ERK1/2

-

Cell Culture and Treatment:

-

Culture CaSR-expressing cells as described above.

-

Serum-starve the cells for several hours prior to treatment to reduce basal ERK phosphorylation.

-

Treat the cells with (R)-Cinacalcet, ent-Cinacalcet, or vehicle control for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal (determined by re-probing the membrane with an antibody against total ERK) or a housekeeping protein (e.g., GAPDH).

-

Compare the levels of p-ERK1/2 in cells treated with (R)-Cinacalcet and ent-Cinacalcet.

-

Expected Outcome: Treatment with (R)-Cinacalcet should lead to a significant increase in ERK1/2 phosphorylation, while ent-Cinacalcet should have no effect compared to the vehicle control.

Application in More Complex Systems

Once the inactivity of ent-Cinacalcet has been robustly demonstrated in vitro, it can be confidently used as a negative control in more complex experimental systems, such as primary cell cultures, tissue explants, and in vivo models. In these systems, the use of ent-Cinacalcet is even more critical to control for potential off-target effects or non-specific interactions that may be more prevalent than in engineered cell lines.

Conclusion

The principles of stereochemistry are fundamental to modern pharmacology. The significant difference in activity between the enantiomers of Cinacalcet provides a powerful tool for researchers studying the Calcium-Sensing Receptor. By employing ent-Cinacalcet as a negative control, following the rigorous validation protocols outlined in this guide, scientists can ensure the integrity and specificity of their experimental findings. This approach is essential for generating high-quality, reproducible data that will advance our understanding of CaSR biology and the development of novel therapeutics targeting this important receptor.

References

- Conigrave, A. D., & Ward, D. T. (2013). Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. Cell Calcium, 54(3), 195-204. [Link]

- Riccardi, D., & Brown, E. M. (2010). Physiology and pathophysiology of the calcium-sensing receptor in the kidney. American Journal of Physiology-Renal Physiology, 298(3), F485-F499. [Link]

- Brown, E. M. (2013). Role of the calcium-sensing receptor in calcium homeostasis. Best Practice & Research Clinical Endocrinology & Metabolism, 27(3), 333-343. [Link]

- Nemeth, E. F., Heaton, W. H., Miller, M., Fox, J., Balandrin, M. F., Van Wagenen, B. C., ... & DelMar, E. G. (2004). Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl. Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635. [Link]

- Hofer, A. M., & Brown, E. M. (2003). Extracellular calcium sensing and signalling. Nature Reviews Molecular Cell Biology, 4(7), 530-538. [Link]

- Gorvin, C. M., & Howles, S. A. (2025). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. In Methods in Molecular Biology (pp. 41-52). Humana, New York, NY. [Link]

- Nemeth, E. F. (2004). Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635. [Link]

- Howles, S. A., & Gorvin, C. M. (2024). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. University of Birmingham. [Link]

- Gorvin, C. M., & Howles, S. A. (2024). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. University of Birmingham Research Portal. [Link]

- Nemeth, E. F., et al. (2004). Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl.

- Padhi, D., & Harris, R. (2009). Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. Clinical Pharmacokinetics, 48(5), 303-311. [Link]

- U.S. Food and Drug Administration. (2004). Pharmacology Review of Cinacalcet.

- Romagnoli, R., Baraldi, P. G., & Salvadori, S. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(24), 7589. [Link]

- Zhang, D., Zhao, Y., Liu, H., Li, S., & Xu, H. E. (2021). Asymmetric activation of the calcium-sensing receptor homodimer.

- He, W., Feng, X., Zhang, M., Li, J., & Yin, Y. (2021). In vitro Characterization of Potential Pig Calcium-sensing Receptor (CaSR) Ligands and Cell Signaling Pathways Related to CaSR Activation by a Dual-luciferase Reporter Assay. Journal of Animal Science, 99(Supplement_3), 159-159. [Link]

- Zhang, C., et al. (2022). Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor. Nature Chemical Biology, 18(9), 999-1007. [Link]

- Gorvin, C. M., & Howles, S. A. (n.d.). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. University of Birmingham Research Portal. [Link]

- Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(6), 419-429. [Link]

- Reddy, P. A., & Reddy, K. R. (2020). DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY.

- Makita, N., et al. (2019). Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody. JCI Insight, 4(8). [Link]

- Thiagarajah, J. R., et al. (2015). Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas.

- Mizobuchi, M., et al. (2012). Cinacalcet upregulates calcium-sensing receptors of parathyroid glands in hemodialysis patients. Therapeutic Apheresis and Dialysis, 16(1), 45-52. [Link]

- Marrazza, E., et al. (2014). Pharmacology of the calcium sensing receptor.

- Bilezikian, J. P. (2011). Cinacalcet Treatment of Primary Hyperparathyroidism. Endocrine Practice, 17(Supplement 1), 16-19. [Link]

- Williams, K. M. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354. [Link]

- Gătlan, A. M., & Hancu, G. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2223. [Link]

- Cook, A. E., et al. (2018). CaSR positive allosteric modulators; cinacalcet (1) and AC265347 (2).

- Leach, K., et al. (2021). Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor.

- Cunningham, J., et al. (2006). Cinacalcet Reduces the Set Point of the PTH-Calcium Curve.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric activation of the calcium-sensing receptor homodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychosocial.com [psychosocial.com]

- 11. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 16. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

Synthesis of ent-Cinacalcet Hydrochloride: A Guide for Research Applications

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of ent-cinacalcet hydrochloride, the (S)-enantiomer of the calcimimetic agent Cinacalcet. While the (R)-enantiomer (Cinacalcet) is an approved therapeutic for managing hyperparathyroidism, the synthesis of its antipode is crucial for a variety of research applications, including the investigation of stereospecific interactions with the calcium-sensing receptor (CaR), its use as an analytical reference standard for enantiomeric purity assays, and as a negative control in pharmacological studies. This document details a robust and convergent synthetic strategy, starting from commercially available precursors and proceeding through the preparation of key chiral and achiral intermediates. We provide field-proven, step-by-step protocols, explanations for critical experimental choices, and methods for analytical validation to ensure the final compound's structural integrity and enantiomeric purity.

Introduction: The Rationale for Synthesizing the 'Other' Enantiomer

Cinacalcet hydrochloride, the (R)-enantiomer of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, is a potent allosteric modulator of the calcium-sensing receptor (CaR).[1][2] By increasing the CaR's sensitivity to extracellular calcium, it effectively reduces the secretion of parathyroid hormone (PTH), making it a cornerstone therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[3][4][5]

The biological activity of many chiral molecules is highly dependent on their stereochemistry. Therefore, access to the "unnatural" or opposite enantiomer, in this case, ent-cinacalcet or (S)-cinacalcet, is indispensable for rigorous pharmacological and analytical research. Synthesizing ent-cinacalcet allows researchers to:

-

Probe Stereoselectivity: Directly compare the activity of the (S)-enantiomer with the (R)-enantiomer to understand the specific steric and conformational requirements for binding and modulating the CaR.

-

Develop Analytical Methods: Use the (S)-enantiomer as a certified reference standard to develop and validate chiral separation methods (e.g., HPLC, CE) for accurately quantifying the enantiomeric purity of the active pharmaceutical ingredient (API), (R)-cinacalcet.[6][7][8]

-

Serve as a Negative Control: Employ ent-cinacalcet in biological assays as a crucial negative control to ensure that the observed effects of Cinacalcet are specifically due to the (R)-enantiomer and not off-target or non-specific interactions.

This guide outlines a logical and efficient synthetic pathway, emphasizing safety, reproducibility, and high enantiomeric purity.

Retrosynthetic Strategy

The synthesis of ent-cinacalcet is best approached through a convergent strategy, which involves preparing two key fragments separately and then coupling them in a late-stage step. This approach maximizes efficiency and simplifies purification. The primary disconnection is made at the secondary amine C-N bond, leading to two key intermediates: the chiral amine (S)-1-(1-naphthyl)ethylamine and the achiral aldehyde 3-(3-(trifluoromethyl)phenyl)propanal .

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Intermediate 1: (S)-1-(1-Naphthyl)ethylamine

The stereochemical integrity of the final product is dictated by this chiral amine intermediate. While classical resolution using chiral acids like tartaric acid is a viable method, a more modern and direct approach is the asymmetric reduction of a prochiral precursor.[9] We will focus on the asymmetric transfer hydrogenation of 1-acetylnaphthalene oxime, which can be selectively catalyzed to yield the desired (S)-enantiomer with high enantiomeric excess (e.e.).[10][11]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(1-Naphthyl)ethylamine

-

Oxime Formation:

-

To a solution of 1-acetylnaphthalene (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and pour it into cold water.

-

Filter the resulting precipitate (1-acetylnaphthalene oxime), wash with water, and dry under vacuum.

-

-

Asymmetric Transfer Hydrogenation:

-

In a nitrogen-purged flask, dissolve 1-acetylnaphthalene oxime (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

-

Add ammonium formate (5.0-10.0 eq) as the hydrogen source.

-

Add the chiral ruthenium catalyst, such as chloro{amino}(p-cymene)ruthenium(II) (0.01-0.02 eq).[11] The choice of the (1S,2S) ligand configuration is critical for obtaining the (S)-amine product.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by HPLC or TLC. Upon completion, quench the reaction by adding water.

-

Basify the mixture with a 20% sodium carbonate solution to a pH of ~9.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield (S)-1-(1-naphthyl)ethylamine as a light yellow oil.

-

Intermediate 2: 3-(3-(Trifluoromethyl)phenyl)propanal

This aldehyde fragment is constructed from 3-(trifluoromethyl)benzaldehyde. The protocol described here involves a Wittig reaction to build the carbon chain, followed by reduction and oxidation steps.[12][13]

Experimental Protocol: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal

-

Step 1: Wittig Reaction to (E)-Ethyl-3-[3-(trifluoromethyl)phenyl]acrylate

-

To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in benzene or toluene, add 3-(trifluoromethyl)benzaldehyde (1.0 eq).[12]

-

Heat the mixture to reflux for 3-5 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the acrylate product.

-

-

Step 2: Hydrogenation to Ethyl-3-[3-(trifluoromethyl)phenyl]propanoate

-

Dissolve the acrylate from the previous step in ethyl acetate or methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 2-5% by weight).

-

Stir the mixture under a hydrogen atmosphere (25-50 psi) for 8-12 hours until hydrogen uptake ceases.[12]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the saturated ester.

-

-

Step 3: Reduction to 3-[3-(Trifluoromethyl)phenyl]propan-1-ol

-

Dissolve the propanoate ester in a suitable solvent like methanol or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, followed by a catalyst such as lithium bromide (LiBr) (1.2 eq).[12]

-

Allow the reaction to warm to room temperature and stir for 5-7 hours.

-

Quench the reaction carefully with water, remove the organic solvent, and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield the alcohol.

-

-

Step 4: Oxidation to 3-(3-(Trifluoromethyl)phenyl)propanal

-

Dissolve the alcohol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) or use a milder Swern or Dess-Martin periodinane oxidation.

-

Stir at room temperature for 1-2 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove chromium salts.

-

Concentrate the filtrate carefully under reduced pressure (the aldehyde can be volatile) to yield the final product, 3-(3-(trifluoromethyl)phenyl)propanal.

-

Convergent Assembly and Salt Formation

With both key intermediates in hand, the final carbon-nitrogen bond is formed via reductive amination. This reaction first involves the formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

Caption: Forward synthesis workflow for this compound.

Experimental Protocol: Reductive Amination and Purification

-

Reductive Amination:

-

Dissolve (S)-1-(1-naphthyl)ethylamine (1.0 eq) and 3-(3-(trifluoromethyl)phenyl)propanal (1.05 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. This reducing agent is preferred as it is mild and does not reduce the aldehyde starting material.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude ent-cinacalcet free base as an oil.[14]

-

-

Salt Formation and Recrystallization:

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[13]

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring until precipitation is complete.[13][14]

-

Stir the resulting slurry at room temperature for 1-2 hours.

-

Filter the white precipitate, wash with cold MTBE or n-pentane, and dry under vacuum.[14]

-

For further purification, recrystallize the hydrochloride salt from a suitable solvent system, such as acetonitrile/water or ethyl acetate, to obtain pure this compound as a white crystalline solid.[13][15]

-

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

| Parameter | Analytical Method | Purpose | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Structural Confirmation | Spectra consistent with the proposed structure of ent-cinacalcet HCl. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Confirm Molecular Formula | Detection of the molecular ion peak corresponding to the free base [M+H]⁺. |

| Chemical Purity | HPLC-UV | Quantify impurities | Purity ≥99.0%. |

| Enantiomeric Purity | Chiral HPLC or Chiral Capillary Electrophoresis (CE) | Determine enantiomeric excess (e.e.) | e.e. ≥99.5% for the (S)-enantiomer. Quantify the (R)-cinacalcet impurity. |

| Physical Properties | Melting Point | Confirm crystalline form and purity | Sharp melting point consistent with reference values. |

Key Considerations for Enantiomeric Purity Analysis: Developing a robust chiral separation method is the most critical analytical step.

-

Chiral HPLC: A common approach utilizes a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OJ-H). The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier like ethanol and a basic additive like n-butylamine to improve peak shape.[7]

-

Chiral Capillary Electrophoresis (CE): This technique offers an alternative with low solvent consumption. Separation is achieved by adding a chiral selector, often a cyclodextrin derivative (e.g., 2-hydroxypropyl-γ-cyclodextrin), to the background electrolyte.[8][16]

Conclusion

This guide provides a detailed, research-oriented pathway for the synthesis of this compound. By following the described protocols for the asymmetric synthesis of the key chiral amine, the multi-step preparation of the aldehyde fragment, and the final convergent reductive amination, researchers can reliably produce this valuable tool. The successful synthesis and rigorous analytical characterization of ent-cinacalcet are fundamental to advancing our understanding of the stereoselective pharmacology of calcimimetics and ensuring the quality and accuracy of related analytical methods.

References

- Ganesh, N. S., Spandana, K. V. L. D., & Narsaiah, A. V. (2022). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry, 61B, 555-560. [Link]

- Corrias, F., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(15), 6042. [Link]

- MSN Laboratories Private Limited. (2019). A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Technical Disclosure Commons. [Link]

- Arava, V., Gorentla, L., & Dubey, P. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366–1373. [Link]

- Pasquini, B., et al. (2018). Chiral capillary zone electrophoresis in enantioseparation and analysis of cinacalcet impurities: Use of Quality by Design principles in method development. Journal of Pharmaceutical and Biomedical Analysis, 155, 245-253. [Link]

- Arava, V., Gorentla, L., & Dubey, P. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366-1373. [Link]

- Reddy, G. J., et al. (2013). Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. Der Pharma Chemica, 5(1), 241-247. [Link]

- Ou, W., et al. (2013). Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate-Catalyzed Reduction of Pure (E)- and (Z)-O-Benzyloximes: Applications toward the Synthesis of Calcimimetic Agents. The Journal of Organic Chemistry, 78(10), 4974-4980. [Link]

- Manjula, A., et al. (2020). Analytical Profile of Cinacalcet Hydrochloride: A Review. Asian Journal of Pharmaceutical Analysis, 10(3), 154-159. [Link]

- Ginterová, P., et al. (2015). Enantiomeric purity control of R-cinacalcet in pharmaceutical product by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 111, 241-246. [Link]

- Thiel, O. R., et al. (2008). Practical synthesis of the calcimimetic agent, cinacalcet. Organic Process Research & Development, 12(4), 674–681. [Link]

- Reddy, B. C., et al. (2008). Process for the preparation of cinacalcet hydrochloride.

- Enzymaster. (n.d.). (R)-(+)-1-(1-Naphthyl)ethylamine. Enzymaster. [Link]

- Liu, S., et al. (2016). Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

- Pasquini, B., et al. (2018). Chiral capillary zone electrophoresis in enantioseparation and analysis of cinacalcet impurities. Journal of Pharmaceutical and Biomedical Analysis, 155, 245-253. [Link]

- Liu, S., et al. (2016). Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

- Furlotti, G., et al. (2011). Process for the synthesis of cinacalcet hydrochloride.

- Li, G., et al. (2010). Resolution method of R-(+)-1-(1-naphthyl) ethylamine.

- Arava, V., Gorentla, L., & Dubey, P. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366–1373. [Link]

- Hoy, S. M., & Scott, L. J. (2004). Cinacalcet hydrochloride. Drugs, 64(19), 2187-2197. [Link]

- Nemeth, E. F. (2004). Cinacalcet hydrochloride (Sensipar). Proceedings of the Baylor University Medical Center, 17(4), 471–475. [Link]

- Panwala, A., & Anjum, F. (2023). Cinacalcet. In StatPearls.

- Nemeth, E. F., & Shcherbakova, I. (2004). Cinacalcet HCl: a novel therapeutic for hyperparathyroidism. IDrugs, 7(6), 559-567. [Link]

- Lindberg, J. S., et al. (2005). Cinacalcet HCl, an oral calcimimetic agent for the treatment of secondary hyperparathyroidism in hemodialysis and peritoneal dialysis: a randomized, double-blind, multicenter study. Journal of the American Society of Nephrology, 16(3), 800-807. [Link]

Sources

- 1. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinacalcet HCl: a novel therapeutic for hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cinacalcet HCl, an oral calcimimetic agent for the treatment of secondary hyperparathyroidism in hemodialysis and peritoneal dialysis: a randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral capillary zone electrophoresis in enantioseparation and analysis of cinacalcet impurities: Use of Quality by Design principles in method development [iris.unict.it]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 10. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 11. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. tdcommons.org [tdcommons.org]

- 16. Analytical Profile of Cinacalcet Hydrochloride: A Review - ProQuest [proquest.com]

The Architecture of Chirality: An In-depth Technical Guide to the Enantioselective Synthesis of Cinacalcet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet, the active pharmaceutical ingredient in Sensipar® and Mimpara®, stands as a critical therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] Its pharmacological activity is almost exclusively attributed to the (R)-enantiomer, N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine.[2] This stereochemical imperative places the chiral synthesis of Cinacalcet at the forefront of pharmaceutical process chemistry. This technical guide provides a comprehensive exploration of the core strategies for the enantioselective synthesis of Cinacalcet, offering a detailed examination of established and innovative methodologies. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for researchers and professionals in drug development and manufacturing.

Introduction: The Stereochemical Challenge of Cinacalcet

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the often-dramatic differences in pharmacological activity and toxicological profiles between enantiomers. In the case of Cinacalcet, the (S)-enantiomer is significantly less active, making its presence an impurity that necessitates stringent control.[3] The core synthetic challenge, therefore, lies in the efficient and highly stereoselective construction of the chiral amine moiety. This guide will dissect two principal strategies that have emerged as robust and scalable solutions:

-

Strategy A: Asymmetric Reduction and Reductive Amination. This convergent approach relies on the synthesis of two key fragments: a chiral amine and a propanal derivative, which are then coupled. The chirality is introduced through the asymmetric reduction of a prochiral ketone.

-

Strategy B: Chiral Auxiliary-Mediated Synthesis. This method employs a chiral auxiliary to direct the stereoselective formation of the crucial C-N bond, offering an alternative pathway to the desired enantiomer.

Strategy A: A Convergent Approach via Asymmetric Reduction

This widely employed strategy hinges on the preparation of two key intermediates: (R)-1-(1-naphthyl)ethylamine and 3-(3-(trifluoromethyl)phenyl)propanal.

Synthesis of the Chiral Amine: (R)-1-(1-Naphthyl)ethylamine

The synthesis of this crucial chiral building block can be achieved through two primary methods: chiral resolution of the racemic amine or asymmetric synthesis.

Classical resolution using a chiral resolving agent is a well-established method. D-(-)-tartaric acid is a commonly used resolving agent for this purpose.[4]

Conceptual Workflow for Chiral Resolution:

Figure 1: Workflow for the chiral resolution of (±)-1-(1-naphthyl)ethylamine.

Experimental Protocol: Chiral Resolution with D-(-)-Tartaric Acid [4]

-

Salt Formation: Dissolve racemic 1-(1-naphthyl)ethylamine and D-(-)-tartaric acid in a heated mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Crystallization: Allow the solution to cool gradually to promote the crystallization of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate.

-

Isolation: Collect the crystals by filtration and wash with a cold solvent mixture.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free (R)-amine.

-

Extraction and Purification: Extract the free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-1-(1-naphthyl)ethylamine.

Self-Validation: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC. The mother liquor, enriched in the (S)-enantiomer, can be racemized and recycled to improve the overall process economy.[4]

Asymmetric reduction of 1-acetylnaphthalene offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation.[5][6][7]

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism:

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a ketone by a borane source (e.g., BH₃·THF).

Figure 2: Simplified mechanism of the CBS reduction of 1-acetylnaphthalene.

Experimental Protocol: CBS Reduction of 1-Acetylnaphthalene [1][8]

-

Catalyst Preparation: In an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reaction Setup: Cool the catalyst solution to a low temperature (e.g., -20 °C to 0 °C).

-

Borane Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the catalyst solution.

-

Substrate Addition: Add a solution of 1-acetylnaphthalene in THF dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).

-

Isolation and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The resulting (R)-1-(1-naphthyl)ethanol can be converted to the corresponding amine via standard procedures (e.g., Mitsunobu reaction or conversion to a leaving group followed by amination).

Causality: The enantioselectivity of the CBS reduction is governed by the steric environment of the chiral oxazaborolidine catalyst, which directs the hydride transfer from the borane to one face of the prochiral ketone.[6]

Synthesis of the Aldehyde Fragment: 3-(3-(Trifluoromethyl)phenyl)propanal

This key intermediate is typically synthesized from 3-(trifluoromethyl)benzaldehyde.

Synthetic Pathway:

Figure 3: Synthesis of 3-(3-(trifluoromethyl)phenyl)propanal.

Experimental Protocol: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal [1][9]

-

Wittig Reaction: React 3-(trifluoromethyl)benzaldehyde with a suitable Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, in a suitable solvent like dichloromethane to yield (E)-ethyl-3-[3-(trifluoromethyl)phenyl]acrylate.

-

Hydrogenation: Subject the acrylate intermediate to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to obtain ethyl-3-[3-(trifluoromethyl)phenyl]propanoate.

-

Reduction to Aldehyde: Reduce the resulting ester to the corresponding aldehyde using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Trustworthiness: Each step should be monitored for completion using appropriate analytical techniques (TLC, GC, or HPLC) to ensure high conversion before proceeding to the next step. The final aldehyde is often used immediately in the subsequent reductive amination step due to potential stability issues.[2]

The Coupling Step: Reductive Amination

The final step in this convergent synthesis is the coupling of the chiral amine and the aldehyde via reductive amination.

Reaction Scheme: